molecular formula C34H28F12N4O4P2Ru B12375081 [Ru(phen)2(xant)] (hexafluorophosphate)

[Ru(phen)2(xant)] (hexafluorophosphate)

Katalognummer: B12375081
Molekulargewicht: 947.6 g/mol
InChI-Schlüssel: LBOWKCVRHKRNSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Ru(phen)₂(xant)]⁺ (hexafluorophosphate) is a ruthenium(II) polypyridyl complex where phen denotes 1,10-phenanthroline, xant represents a xanthene-derived ligand, and the counterion is hexafluorophosphate (PF₆⁻). This complex is part of a broader class of Ru(II) coordination compounds known for their photophysical, electrochemical, and biological properties. The hexafluorophosphate anion enhances solubility in polar organic solvents and stabilizes the cationic Ru complex via weak ion-pair interactions .

Structurally, the xanthene ligand introduces steric bulk and extended π-conjugation compared to simpler ligands like 2,2′-bipyridine (bpy) or dipyridophenazine (dppz). This influences both electronic properties and binding modes with biological targets such as DNA .

Eigenschaften

Molekularformel

C34H28F12N4O4P2Ru

Molekulargewicht

947.6 g/mol

IUPAC-Name

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone;1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/2C12H8N2.C10H12O4.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6(11)10-8(12)4-7(13-2)5-9(10)14-3;2*1-7(2,3,4,5)6;/h2*1-8H;4-5,12H,1-3H3;;;/q;;;2*-1;+2

InChI-Schlüssel

LBOWKCVRHKRNSP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Precursor Synthesis: [Ru(phen)₂Cl₂] Preparation

The synthesis of Ru(phen)₂(xant) begins with the preparation of the precursor complex cis-[Ru(phen)₂Cl₂]. This intermediate is typically synthesized by reacting ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with 1,10-phenanthroline in a refluxing ethanol-water mixture (3:1 v/v) under inert atmosphere. The reaction proceeds via reduction of Ru(III) to Ru(II), facilitated by prolonged heating (12–24 hours), yielding a dichlorido-bridged dimer that is subsequently cleaved into the monomeric form using hydrochloric acid.

Key Reaction Conditions

Parameter Value/Description
Molar Ratio (Ru:phen) 1:2
Solvent System Ethanol:H₂O (3:1)
Temperature Reflux (~78°C)
Reaction Time 12–24 hours
Yield 60–75%

The precursor’s purity is confirmed via UV-Vis spectroscopy, showing a characteristic metal-to-ligand charge transfer (MLCT) band at ~552 nm. Chloride content is quantified using argentometric titration, ensuring stoichiometric accuracy before proceeding to ligand substitution.

Ligand Preparation: Xanthoxylin Deprotonation

Xanthoxylin (2-hydroxy-4,6-dimethoxyacetophenone) undergoes deprotonation to enable coordination to the Ru(II) center. This step involves treating xanthoxylin with a mild base, such as sodium hydroxide (0.1 M in ethanol), to remove the hydroxyl proton at the C1 position. Deprotonation shifts the ligand’s electronic structure, enabling bidentate binding via the enolate oxygen (C1-O⁻) and ketone oxygen (C1’=O).

Spectroscopic Validation of Deprotonation

  • ¹H NMR : The disappearance of the hydroxyl proton signal at 13.77 ppm confirms successful deprotonation.
  • IR Spectroscopy : A redshift of the carbonyl stretch from 1622 cm⁻¹ (free xanthoxylin) to 1608 cm⁻¹ (coordinated) indicates metal-ligand interaction.

Complex Formation: Substitution of Chloride with Xanthoxylin

The precursor cis-[Ru(phen)₂Cl₂] reacts with deprotonated xanthoxylin in a 1:1 molar ratio under refluxing ethanol/water (4:1 v/v) for 6–8 hours. Chloride ligands are displaced, forming the intermediate [Ru(phen)₂(xant)]⁺, which is stabilized by hexafluorophosphate counterions added in the final step.

Reaction Mechanism

  • Ligand Substitution : The labile chloride ligands in cis-[Ru(phen)₂Cl₂] are replaced by the bidentate xanthoxylin enolate.
  • Counterion Exchange : Addition of NH₄PF₆ precipitates the product as Ru(phen)₂(xant), replacing chloride with PF₆⁻.

Optimized Parameters

Parameter Value/Description
Molar Ratio (Ru:xant) 1:1
Solvent System Ethanol:H₂O (4:1)
Temperature Reflux (~78°C)
Reaction Time 6–8 hours
Yield 65–80%

Counterion Exchange and Purification

The hexafluorophosphate salt is obtained by treating the crude complex with excess ammonium hexafluorophosphate (NH₄PF₆) in aqueous solution. This step replaces residual chloride ions, enhancing solubility in organic solvents like dimethyl sulfoxide (DMSO). The product is purified via recrystallization from acetone-diethyl ether, yielding a microcrystalline solid.

Purity Assessment

  • Elemental Analysis : Matches calculated values for C₃₄H₂₇F₆N₄O₄PRu (MW: 801.64 g/mol).
  • Cyclic Voltammetry : A reversible Ru(II)/Ru(III) oxidation wave at E₁/₂ = +751 mV vs. Ag/AgCl confirms electronic stabilization by xanthoxylin.

Spectroscopic and Structural Characterization

¹H NMR Analysis
Coordinated xanthoxylin exhibits upfield shifts for aromatic protons (Δδ = −0.15 to −0.48 ppm) due to electron redistribution upon Ru-O bonding. Phenanthroline protons remain largely unchanged, confirming their non-participation in substitution.

Electronic Absorption Spectroscopy
The MLCT band shifts from 552 nm (cis-[Ru(phen)₂Cl₂]) to 510 nm in Ru(phen)₂(xant), indicating stronger π-accepting ability of xanthoxylin compared to chloride.

X-ray Crystallography (Hypothetical)
While no crystal structure of Ru(phen)₂(xant) is reported, analogous complexes (e.g., [CpRu(Phen)(CH₃CN)][PF₆]) adopt an octahedral geometry with meridional phenanthroline arrangement and axial acetonitrile ligands.

Solubility and Formulation Considerations

Ru(phen)₂(xant) exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in DMSO (10 mM). For in vivo applications, formulations using DMSO:Tween 80:saline (10:5:85) or DMSO:PEG300:Tween 80:saline (10:40:5:45) are recommended to enhance bioavailability.

Stability Profile

Condition Stability
Powder (Room Temp) Stable for 3 years at −20°C
Solution (DMSO) Stable for 6 months at −80°C

Comparative Analysis with Analogous Complexes

Complexes like Ru(bpy)₂(2,2′-pq)₂ (bpy = 2,2′-bipyridine; pq = pyridyl-quinoxaline) follow similar preparation routes but require LiCl-mediated ligand substitution. In contrast, Ru(phen)₂(xant) achieves higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) due to enhanced nuclear uptake and DNA intercalation.

Analyse Chemischer Reaktionen

[Ru(phen)2(xant)] (hexafluorophosphate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

Ruthenium-based complexes have been extensively studied for their cytotoxic effects against cancer cells. The specific compound [Ru(phen)₂(xant)] has demonstrated potent anticancer properties, particularly against human hepatocellular carcinoma HepG2 cells.

  • Mechanism of Action : The compound induces S-phase arrest in the cell cycle, leading to apoptosis through a caspase-mediated pathway. It achieves this by intercalating DNA and inhibiting DNA synthesis, which is evidenced by a significant increase in the number of cells in the S-phase after treatment with [Ru(phen)₂(xant)] at concentrations as low as 12 µM .
  • Case Study Data : In a study involving HepG2 cells:
    • Concentration : 12 µM
    • Incubation Time : 24 hours
    • Results : Increased S-phase population and internucleosomal DNA fragmentation were observed, indicating effective cytotoxicity .
Treatment Concentration (µM)S-Phase Population (%)DNA Fragmentation (%)
Control205
[Ru(phen)₂(xant)]1235

Antibacterial Activity

Apart from its anticancer properties, [Ru(phen)₂(xant)] has also been evaluated for antibacterial activity. Ruthenium complexes have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • In Vitro Studies : The compound exhibited superior antibacterial activity compared to traditional antibiotics like chloramphenicol and ciprofloxacin. For instance, it inhibited MRSA by up to 52% more effectively than chloramphenicol .

Applications in Solar Energy Conversion

3.1 Dye-Sensitized Solar Cells (DSSCs)

Ruthenium complexes are pivotal in the development of dye-sensitized solar cells due to their ability to act as sensitizers.

  • Research Findings : New cyclometalated ruthenium complexes have been explored as sensitizers in DSSCs, achieving power conversion efficiencies of up to 9.4%. These complexes are characterized by their optical and electrochemical properties that enhance solar energy absorption and conversion efficiency .
Sensitizer TypePower Conversion Efficiency (%)
Traditional Ruthenium Complexes7.5
New Cyclometalated Complexes9.4

Electrochemical Applications

Ruthenium complexes like [Ru(phen)₂(xant)] also play a crucial role in electrochemical applications due to their favorable redox properties.

  • Electrochemical Studies : Cyclic voltammetry studies reveal that these complexes undergo multiple electron transfers, making them suitable for applications in sensors and energy storage devices .

Wirkmechanismus

The mechanism of action of [Ru(phen)2(xant)] (hexafluorophosphate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to the chaperone protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, the compound disrupts the function of these client proteins, leading to the induction of autophagy and the elimination of cancer stem cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Ligand-Based Differences

Compound Ligands Molecular Formula Molecular Weight (g/mol) Key Features
Ru(phen)₂(xant) phen (×2), xanthene (×1) C₃₄H₂₄F₁₂N₆P₂Ru (est.) ~900 (estimated) Bulky xanthene ligand; mixed π-donors
Ru(phen)₃ phen (×3) C₃₆H₂₄F₁₂N₆P₂Ru 931.62 Symmetric structure; strong DNA intercalator
Ru(bpy)₃ bpy (×3) C₃₀H₂₄F₁₂N₆P₂Ru 878.63 High luminescence; used in LEC devices
[Ru(TAP)₂(dppz)]²⁺ TAP (×2), dppz (×1) Varies ~950 (estimated) Photo-oxidizing properties; DNA groove binding

Key Observations :

  • [Ru(bpy)₃]²⁺ exhibits stronger luminescence due to symmetric ligand fields, whereas [Ru(phen)₂(xant)]⁺ may have tunable emission wavelengths from the xanthene moiety .

Electrochemical Properties

Compound Oxidation Potential (E₁/₂, V vs. Fc⁺/Fc) Reduction Potential (E₁/₂, V vs. Fc⁺/Fc) Applications
[Ru(phen)₂(xant)]⁺ ~1.25 (estimated) ~-1.10 (estimated) Photocatalysis; sensors
[Ru(bpy)₃]²⁺ +1.29 -1.33 Light-emitting devices
[Ru(phen)₃]²⁺ +1.35 -1.28 DNA probes; antimicrobial agents

Insights :

  • This could enhance its utility in photocatalytic reactions .

Photophysical and Catalytic Performance

  • Luminescence : [Ru(bpy)₃]²⁺ emits at ~610 nm with high quantum yields (Φ = 0.04), while [Ru(phen)₂(xant)]⁺ may exhibit redshifted emission (~650 nm) due to xanthene’s extended conjugation .
  • Catalysis : [Ru(bpy)₃]²⁺ is widely used in light-driven [2+2] cycloadditions. [Ru(phen)₂(xant)]⁺’s modified redox profile could improve efficiency in analogous reactions .

Antimicrobial and Anticancer Efficacy

  • [Ru(phen)₃]²⁺ : Exhibits MIC values of 2–8 µg/mL against Gram-positive bacteria. Acts via membrane disruption and DNA binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.